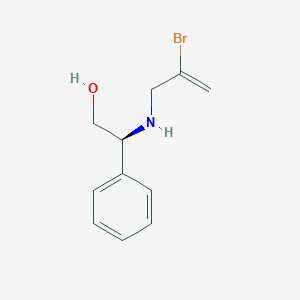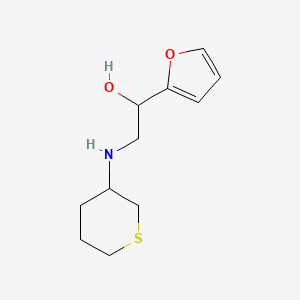![molecular formula C17H23FN4 B7648694 3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)
3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of triazoles and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to have potent antimicrobial activity against a wide range of bacterial and fungal strains. It has also been found to have anticancer activity, with promising results in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole in lab experiments is its potent antimicrobial and anticancer activity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole. One area of interest is the development of new derivatives of this compound with enhanced antimicrobial and anticancer activity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole involves the reaction of 4-(3-Fluorophenyl)butan-2-amine with 2-pyrrolidone and sodium hydride in the presence of a solvent such as dimethylformamide. The resulting compound is then reacted with methyl iodide and sodium azide to produce the final product.
Applications De Recherche Scientifique
3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields of research. It has been found to have significant antimicrobial activity against a wide range of bacterial and fungal strains. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
3-[1-[4-(3-fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4/c1-13(8-9-14-5-3-6-15(18)11-14)22-10-4-7-16(22)17-20-19-12-21(17)2/h3,5-6,11-13,16H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHINSFRYPNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)F)N2CCCC2C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)

![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)


![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)